molecular formula C20H22N2O4 B3135404 N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine CAS No. 400746-61-4

N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine

Cat. No.: B3135404
CAS No.: 400746-61-4
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-GOSISDBHSA-N
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Description

N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine (hereafter referred to as Fmoc-D-Orn) is a derivative of the non-proteinogenic amino acid D-ornithine. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N5 amine of ornithine, a critical modification for its use in solid-phase peptide synthesis (SPPS). This protection prevents undesired side reactions during peptide chain assembly and is removed under basic conditions (e.g., piperidine). The D-configuration of the ornithine backbone distinguishes it from the naturally occurring L-form, offering enhanced resistance to enzymatic degradation in therapeutic peptides .

Properties

IUPAC Name

(2R)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine typically involves the protection of the amino group of D-ornithine using the Fmoc group. This can be achieved through the reaction of D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of D-ornithine during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the incorporation of D-ornithine into peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Differences

Fmoc-D-Orn vs. Fmoc-Arg(Pbf)-OH ()
  • Core Structure: Fmoc-D-Orn: Based on D-ornithine (NH2-(CH2)3-CH(NH2)-COOH) with an N5-Fmoc group. Fmoc-Arg(Pbf)-OH: Derived from L-arginine, featuring a guanidino side chain protected by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
  • Protection Strategy: Fmoc-D-Orn uses a single Fmoc group, whereas Fmoc-Arg(Pbf)-OH requires orthogonal protection (Fmoc on α-amine, Pbf on guanidino group) to prevent side-chain reactivity .
  • Applications :
    • Fmoc-D-Orn is used to incorporate D-ornithine into peptides for stability.
    • Fmoc-Arg(Pbf)-OH is essential for introducing arginine residues, common in cell-penetrating peptides .
Fmoc-D-Orn vs. Fmoc-D-Orn(Boc)-OH ()
  • Side-Chain Protection :
    • Fmoc-D-Orn(Boc)-OH has an additional tert-butyloxycarbonyl (Boc) group on the N5 amine, providing acid-labile protection.
    • Fmoc-D-Orn lacks this Boc group, simplifying deprotection steps.
  • Synthesis Flexibility :
    • The Boc group allows sequential deprotection in multi-step syntheses, whereas Fmoc-D-Orn is tailored for straightforward base-sensitive protocols .
Fmoc-D-Orn vs. Fmoc-D-Cit-OH ()
  • Functional Group :
    • Fmoc-D-Cit-OH (citrulline derivative) contains a ureido (carbamoyl) group on the N5 position, altering hydrogen-bonding capacity.
    • Fmoc-D-Orn retains a primary amine, enabling further functionalization (e.g., crosslinking).
  • Biological Relevance :
    • Citrulline derivatives are studied in autoimmune diseases (e.g., rheumatoid arthritis), while D-ornithine is leveraged for metabolic engineering .

Biological Activity

N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine, also known as Fmoc-D-ornithine, is a derivative of the amino acid ornithine that features a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is of significant interest in biochemical and pharmaceutical research due to its potential applications in peptide synthesis and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 366.41 g/mol. The structure includes a fluorenylmethoxycarbonyl group attached to the nitrogen at the N5 position of D-ornithine, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight366.41 g/mol
CAS Number109425-55-0
SolubilitySoluble in organic solvents
AppearanceWhite to off-white powder

This compound exhibits various biological activities primarily through its role in protein synthesis and modulation of cellular pathways. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides that can have therapeutic applications.

  • Peptide Synthesis : The Fmoc protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides.
  • Cellular Uptake : Studies indicate that derivatives of ornithine can enhance cellular uptake due to their structural properties, which may facilitate the delivery of therapeutic agents into cells.

Case Studies

  • Antimicrobial Activity : Research has shown that ornithine derivatives can exhibit antimicrobial properties. A study demonstrated that N5-(Fmoc)-D-ornithine derivatives displayed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Cancer Research : In cancer studies, ornithine derivatives have been investigated for their role in inhibiting tumor growth. One study found that specific Fmoc-modified peptides could induce apoptosis in cancer cells by activating caspase pathways .
  • Neuroprotective Effects : Another area of research involves the neuroprotective effects of ornithine derivatives. A study indicated that N5-(Fmoc)-D-ornithine could protect neuronal cells from oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Cancer InhibitionInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-<sup>5</sup>-Fmoc-D-ornithine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (classified under Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • Waste Disposal : Treat waste as hazardous due to incompletely characterized toxicity; incinerate or use licensed disposal services .
  • Emergency Measures : In case of exposure, wash affected areas with water and consult poison control .

Q. What synthetic strategies are employed to introduce the Fmoc group to D-ornithine?

  • Methodological Answer :

  • Stepwise Protection : Use Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl carbonate) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • pH Control : Maintain basic conditions (pH 8–9) using tertiary amines (e.g., DIEA) to deprotonate the amino group for efficient coupling .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product .

Q. How is the purity and structural integrity of N-<sup>5</sup>-Fmoc-D-ornithine validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of Fmoc protection via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 265–280 nm for Fmoc absorption) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers reconcile contradictions in toxicity data for Fmoc-protected amino acids?

  • Methodological Answer :

  • Precautionary Approach : Assume acute toxicity (Category 4) even if some SDS lack data, as seen in conflicting classifications .
  • In Silico Predictors : Use tools like ECOSAR or TEST to model toxicity for risk assessment .
  • Empirical Testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) to supplement missing ecotoxicological data .

Q. What strategies optimize coupling efficiency of N-<sup>5</sup>-Fmoc-D-ornithine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Agents : Use HBTU/HOBt or OxymaPure with DIC for reduced racemization .
  • Solvent Optimization : Pre-swollen resins in DMF improve accessibility of reactive sites .
  • Monitoring : Perform Kaiser tests or FT-IR to confirm complete coupling .

Q. How does the stability of N-<sup>5</sup>-Fmoc-D-ornithine vary under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent Fmoc cleavage .
  • Light Sensitivity : Protect from UV light to avoid fluorenyl degradation .
  • Moisture Control : Use desiccants to avoid hydrolysis of the carbamate bond .

Q. How can researchers troubleshoot unexpected by-products during synthesis?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., di-Fmoc derivatives or racemized forms) .
  • Reaction Kinetics : Adjust stoichiometry (1.2–1.5 equivalents of Fmoc reagent) and extend reaction time to minimize incomplete coupling .
  • Side Reaction Mitigation : Add scavengers (e.g., thiophenol) to trap activated intermediates .

Methodological Design Considerations

Q. What solvent systems are optimal for solubilizing N-<sup>5</sup>-Fmoc-D-ornithine in peptide synthesis?

  • Answer :

  • Polar Aprotic Solvents : DMF or DCM for SPPS due to high solubility (>50 mg/mL) .
  • Co-Solvents : Add 10% NMP for challenging resins (e.g., PEG-based) .

Q. How to design experiments assessing the compound’s stability under acidic/basic conditions?

  • Answer :

  • Acidic Conditions : Expose to 20% piperidine in DMF (mimicking SPPS deprotection) and monitor Fmoc cleavage via UV absorbance at 301 nm .
  • Basic Conditions : Test in aqueous NaOH (pH 12) to evaluate hydrolysis rates using HPLC .

Tables for Key Data

Property Value/Recommendation Source
Acute Toxicity (Oral) Category 4 (LD50 > 300 mg/kg)
Storage Temperature 2–8°C
Typical Purity (HPLC) >95%
Solubility in DMF ~50 mg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Reactant of Route 2
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine

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